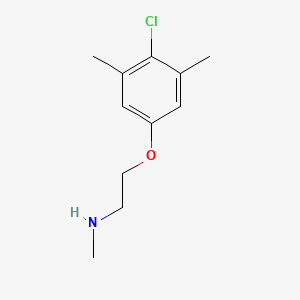

2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine

Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine is a synthetic phenoxyethylamine derivative characterized by a 4-chloro-3,5-dimethylphenyl group linked via an ether bond to an N-methyl-ethanamine backbone. Its synthesis involves Mitsunobu reactions or nucleophilic substitutions, as seen in related compounds like 2-(4-chloro-3,5-dimethylphenoxy)ethanamine (compound 7), which is synthesized from 4-chloro-3,5-dimethylphenol and 2-bromoethanol under Mitsunobu conditions .

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8-6-10(14-5-4-13-3)7-9(2)11(8)12/h6-7,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBLIIODQAGWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to introduce the ethanamine moiety. One common method involves the use of 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving receptor-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s core structure shares similarities with several synthetic and naturally occurring phenoxyethylamines. Key comparisons include:

2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602)

- Structure : Features an acetamide group attached to a 4-methylpyridinyl moiety instead of N-methyl-ethanamine.

- Role : Acts as a synthetic auxin agonist, mimicking natural auxins like indole-3-acetic acid (IAA) .

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

- Structure : Replaces the ethanamine chain with a pyridin-3-amine group.

- Properties : Higher molecular weight (248.70 g/mol) and altered solubility due to the aromatic pyridine ring .

- Application : Likely used in agrochemical research, though specific activity data is unavailable .

2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine

- Structure : Substitutes chloro and methyl groups with ethoxy and methoxy substituents on the phenyl ring.

- Physicochemical Properties :

- Toxicity: Limited acute toxicity data; structurally related NBOMe derivatives (e.g., 25C-NBOMe) exhibit high neurotoxicity, highlighting the impact of N-substituents on safety profiles .

2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533)

- Structure: Dichlorophenoxy group instead of dimethylchlorophenoxy, with a pyridinyl-acetamide chain.

- Activity: Enhanced herbicidal activity compared to mono-chlorinated analogs, suggesting chlorine positioning critically influences bioactivity .

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine, also referred to as a phenoxy derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological effects, including antiviral and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities. The focus on this compound primarily revolves around its antiviral and anticancer potential.

Antiviral Activity

Studies have shown that derivatives of phenoxy compounds can exert significant antiviral effects. For instance, related compounds have been reported to inhibit the replication of Hepatitis B virus (HBV) through mechanisms involving the modulation of intracellular proteins such as APOBEC3G, which plays a crucial role in viral replication inhibition .

Table 1: Antiviral Efficacy Against HBV

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | TBD |

| Lamivudine (3TC) | 7.37 | >440 |

Note: TBD - To Be Determined

Anticancer Activity

Similar structural motifs in phenoxy compounds have also been associated with anticancer properties. Research into related compounds has shown varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in models such as K562 and A549 cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | TBD |

| Chrysin Derivative | K562 | 20 |

| Chrysin Derivative | A549 | 30 |

Note: TBD - To Be Determined

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Replication : By enhancing the levels of antiviral proteins like APOBEC3G.

- Induction of Apoptosis : In cancer cells through pathways that may involve caspase activation and mitochondrial disruption.

- Cell Cycle Arrest : Potentially leading to reduced proliferation rates in susceptible cancer cell lines.

Case Studies

Recent studies have explored the efficacy of similar phenoxy compounds against HBV and various cancers:

- Case Study on Anti-HBV Activity : A study demonstrated that a structurally similar compound showed an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells, indicating strong antiviral potential .

- Case Study on Anticancer Activity : Another investigation revealed that derivatives with similar functional groups exhibited cytotoxic effects on multiple cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with halogenation of the phenolic precursor followed by nucleophilic substitution to introduce the ethanamine moiety. Key steps include:

- Halogenation : Use of chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled conditions to achieve selective 4-chloro substitution .

- Etherification : Reaction of the chlorinated phenol with N-methyl-2-bromoethylamine in the presence of a base (e.g., K2CO3) to form the phenoxy-ethanamine backbone .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize by-products like dehalogenated intermediates .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., chloro, methyl groups) and amine proton integration .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., Cl isotopes) .

- HPLC-PDA : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 255–265 nm .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N2 or Ar) to prevent oxidation or hydrolysis of the amine group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation pathways (e.g., dechlorination or N-demethylation) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Use cell lines with consistent receptor expression profiles (e.g., HEK293 for GPCR studies) to reduce variability .

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., reference agonists/antagonists) to validate EC50/IC50 values .

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to reconcile discrepancies in published data, accounting for variables like solvent (DMSO vs. saline) .

Q. How can the environmental fate and ecotoxicological risks of this compound be evaluated?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B guidelines to assess aerobic degradation in activated sludge, monitoring metabolites via LC-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC50) and algal growth inhibition (72-hr EC50) to model aquatic risk .

- Partition Coefficients : Measure log Kow (octanol-water) and Koc (soil organic carbon) to predict bioaccumulation potential .

Q. What mechanistic insights can be gained from studying its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to putative targets (e.g., serotonin receptors) based on structural analogs .

- Kinetic Studies : Perform SPR (Surface Plasmon Resonance) to determine on/off rates for receptor-ligand interactions, correlating with in vivo efficacy .

- Metabolite Profiling : Identify phase I/II metabolites using hepatocyte incubations and UPLC-QTOF-MS to assess metabolic stability .

Q. How can researchers mitigate hazards during in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.